molecular formula C13H16N4OS2 B15097408 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide

Cat. No.: B15097408
M. Wt: 308.4 g/mol
InChI Key: ZJERTIHWJLNDJJ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include the use of solvents like ethyl acetate and washing with solutions such as sodium bicarbonate and sodium bisulfate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide apart is its specific structure, which allows for unique interactions with biological targets like urease. This specificity can lead to higher efficacy and potentially fewer side effects compared to other similar compounds .

Properties

Molecular Formula

C13H16N4OS2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)propanamide

InChI

InChI=1S/C13H16N4OS2/c1-3-9-4-6-10(7-5-9)15-11(18)8(2)19-13-17-16-12(14)20-13/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)

InChI Key

ZJERTIHWJLNDJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)N

Origin of Product

United States

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